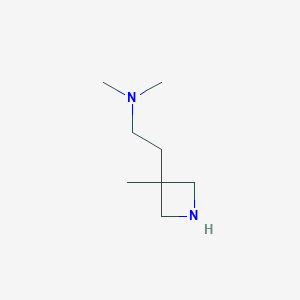
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.25 g/mol . This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use in humans or animals .
Preparation Methods
The synthesis of N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine involves several steps. One common method includes the reaction of 3-methylazetidine with N,N-dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Scientific Research Applications
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Medicine: While not used clinically, it is employed in preclinical studies to investigate potential therapeutic targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-Dimethyl-2-(3-methylazetidin-3-yl)ethanamine can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(3-azetidinyl)ethanamine: This compound lacks the methyl group on the azetidine ring, which may result in different chemical and biological properties.
N,N-Dimethyl-2-(3-methylpyrrolidin-3-yl)ethanamine: This compound has a five-membered pyrrolidine ring instead of the four-membered azetidine ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-methylazetidin-3-yl)ethanamine |
InChI |
InChI=1S/C8H18N2/c1-8(6-9-7-8)4-5-10(2)3/h9H,4-7H2,1-3H3 |
InChI Key |
JYFPOXWPILLIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















